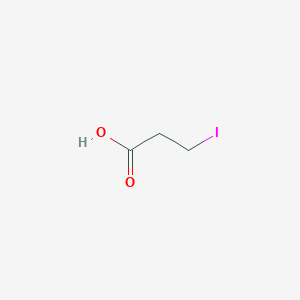![molecular formula C13H20O8 B093939 [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate CAS No. 15830-76-9](/img/structure/B93939.png)
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is a chemical compound that belongs to the class of organic compounds known as acetate esters. It is commonly referred to as 6-acetoxy-5,6-dihydro-4-methoxy-2-methyl-4H-pyran-3-yl acetate. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is not fully understood. However, studies have shown that it exerts its pharmacological effects through various mechanisms, including:
1. Induction of apoptosis: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been shown to induce apoptosis in cancer cells, which leads to their death.
2. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
3. Inhibition of microbial growth: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate inhibits the growth of bacteria and fungi by disrupting their cell membrane.
Biochemische Und Physiologische Effekte
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has various biochemical and physiological effects, including:
1. Anti-cancer activity: This compound induces apoptosis in cancer cells, which leads to their death.
2. Anti-inflammatory activity: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound inhibits the growth of bacteria and fungi by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. It is easy to synthesize.
2. It has a high yield and purity.
3. It has potential pharmacological properties.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may have limited solubility in some solvents.
3. It may have limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate, including:
1. Further studies on its mechanism of action.
2. Studies on its potential use as a therapeutic agent for cancer, inflammation, and microbial infections.
3. Studies on its pharmacokinetics and pharmacodynamics.
4. Studies on its toxicity and safety profile.
5. Studies on its potential use as a drug delivery system.
Conclusion:
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-cancer, anti-inflammatory, and antimicrobial activity. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate can be synthesized through the reaction of 6-methoxy-5,6-dihydro-4H-pyran-3-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been studied extensively in scientific research due to its potential pharmacological properties. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
2. Anti-inflammatory activity: This compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial activity: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
15830-76-9 |
|---|---|
Produktname |
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
Molekularformel |
C13H20O8 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12+,13+/m1/s1 |
InChI-Schlüssel |
RTVWBDNQHISFHI-ZLUKUHHFSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-α-D-talopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



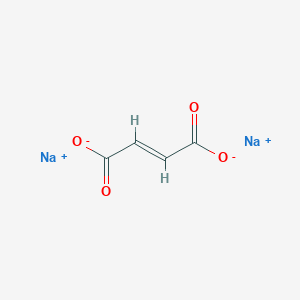
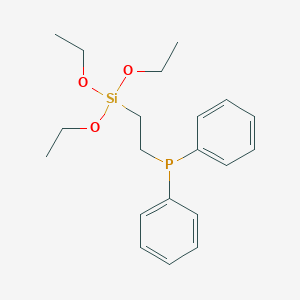
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
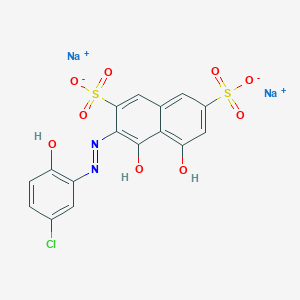
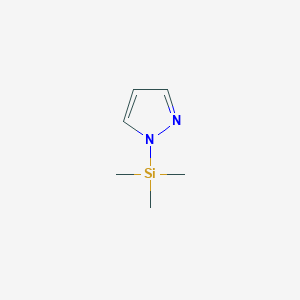
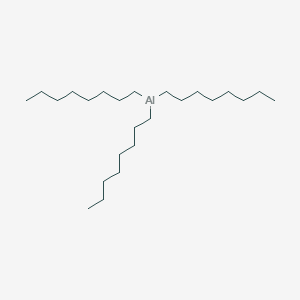
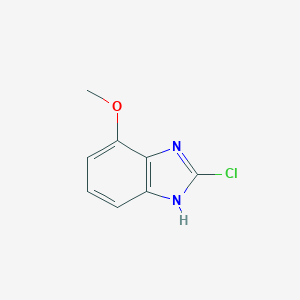
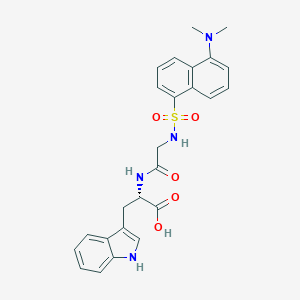
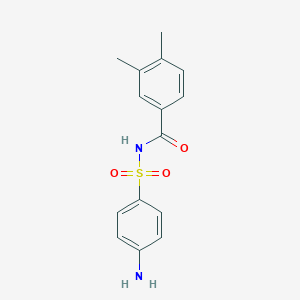
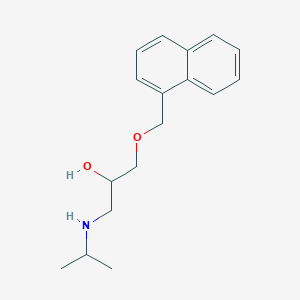

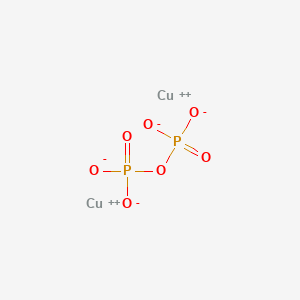
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
